molecular formula C15H15F2NO B7630343 cyclopent-3-en-1-yl-(5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)methanone

cyclopent-3-en-1-yl-(5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)methanone

Cat. No. B7630343
M. Wt: 263.28 g/mol
InChI Key: JXHJQZCNBUTBOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopent-3-en-1-yl-(5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)methanone, also known as DFIM, is a synthetic compound that has been studied for its potential use in scientific research.

Mechanism of Action

Cyclopent-3-en-1-yl-(5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)methanone acts as a selective inhibitor of a specific class of protein kinases known as dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs). These kinases are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting these kinases, cyclopent-3-en-1-yl-(5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)methanone can affect these processes and potentially be used in the treatment of various diseases.
Biochemical and Physiological Effects:
cyclopent-3-en-1-yl-(5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)methanone has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that cyclopent-3-en-1-yl-(5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)methanone can inhibit the activity of DYRKs and affect various cellular processes. In vivo studies have shown that cyclopent-3-en-1-yl-(5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)methanone can affect the growth of cancer cells and improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

Cyclopent-3-en-1-yl-(5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)methanone has several advantages for use in lab experiments. It is a selective inhibitor of DYRKs, making it useful in the study of various cellular processes. It is also relatively easy to synthesize and purify, making it readily available for use in research. However, cyclopent-3-en-1-yl-(5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)methanone has some limitations, including its potential toxicity and lack of selectivity for specific DYRK isoforms.

Future Directions

There are several future directions for the study of cyclopent-3-en-1-yl-(5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)methanone. One area of research is the development of more selective DYRK inhibitors based on the structure of cyclopent-3-en-1-yl-(5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)methanone. Another area of research is the study of the effects of cyclopent-3-en-1-yl-(5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)methanone on specific cellular processes and disease states. Additionally, cyclopent-3-en-1-yl-(5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)methanone could be used in combination with other drugs to improve their efficacy in the treatment of various diseases.

Synthesis Methods

Cyclopent-3-en-1-yl-(5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)methanone can be synthesized through a multistep process starting with commercially available starting materials. The synthesis involves the use of various reagents and catalysts, including palladium on carbon, sodium hydride, and trifluoroacetic acid. The final product is obtained through purification by column chromatography.

Scientific Research Applications

Cyclopent-3-en-1-yl-(5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)methanone has been studied for its potential use as a tool compound in scientific research. It has been shown to selectively inhibit a specific class of protein kinases, making it useful in the study of various cellular processes. cyclopent-3-en-1-yl-(5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)methanone has also been studied for its potential use in the treatment of cancer and neurodegenerative diseases.

properties

IUPAC Name

cyclopent-3-en-1-yl-(5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2NO/c16-13-5-6-14(17)12-9-18(8-7-11(12)13)15(19)10-3-1-2-4-10/h1-2,5-6,10H,3-4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXHJQZCNBUTBOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C(C=CC(=C21)F)F)C(=O)C3CC=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cyclopent-3-en-1-yl-(5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.